(S)-Benzyl 3-(benzylamino)piperidine-1-carboxylate
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Overview
Description
- “(S)-Benzyl 3-(benzylamino)piperidine-1-carboxylate” is a chemical compound with the following structure:
C17H26N2O2
. - It belongs to the class of piperidine derivatives and contains both a benzyl group and an amino group.
- The compound’s chirality is specified as “(S),” indicating that it has a specific spatial arrangement of atoms.
- Its systematic name is (S)-tert-butyl 4-(benzylamino)piperidine-1-carboxylate.
Preparation Methods
- Synthetic routes for this compound involve the reaction of tert-butyl 4-(benzylamino)piperidine-1-carboxylate with appropriate reagents.
- One common method is the amidation of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate with benzylamine.
- Industrial production methods may vary, but they typically follow similar principles.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Amidation: The formation of the amide bond between the piperidine carboxylic acid and benzylamine.
Hydrolysis: Cleavage of the ester bond to regenerate the carboxylic acid.
Reduction: Reduction of the carbonyl group to the corresponding alcohol.
- Common reagents include benzylamine, reducing agents (e.g., lithium aluminum hydride), and acid or base catalysts.
- Major products include the target compound itself and any intermediates formed during the reactions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.
Organic Synthesis: It serves as a building block for more complex molecules.
Catalysis: The compound may participate in catalytic reactions.
Pharmacology: Investigations into its pharmacological effects and potential therapeutic applications.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
IUPAC Name |
benzyl 3-(benzylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17/h1-6,8-11,19,21H,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYYIHYDOLTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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